8-Chloro-4-methylisoquinoline
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Overview
Description
8-Chloro-4-methylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. This compound has a molecular formula of C10H8ClN and a molecular weight of 177.63 g/mol . Isoquinolines are known for their stability and are commonly found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 8-Chloro-4-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Bischler-Napieralski reaction is a classical method used for the synthesis of isoquinolines . This reaction typically involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid, such as phosphorus oxychloride (POCl3), to form the isoquinoline ring system.
Another method involves the use of transition metal-catalyzed reactions, which have gained popularity due to their efficiency and selectivity . These methods often employ palladium or copper catalysts to facilitate the cyclization process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have been explored to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
8-Chloro-4-methylisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The chloro group in this compound can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloro-4-methylisoquinoline is primarily related to its interaction with specific molecular targets. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoquinoline compounds inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Comparison with Similar Compounds
8-Chloro-4-methylisoquinoline can be compared with other isoquinoline derivatives, such as:
Properties
IUPAC Name |
8-chloro-4-methylisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCUKERNERYEDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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